molecular formula C40H37N3O5 B11624700 dibenzyl 4-[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 438458-58-3

dibenzyl 4-[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Katalognummer: B11624700
CAS-Nummer: 438458-58-3
Molekulargewicht: 639.7 g/mol
InChI-Schlüssel: LVIDPRRZFGXNBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dibenzyl 4-[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative featuring a pyrazole ring substituted at the 4-position. The core DHP scaffold is substituted with:

  • 3,5-dicarboxylate groups (dibenzyl ester moieties), enhancing lipophilicity and influencing bioavailability.
  • 2,6-dimethyl groups on the DHP ring, which stabilize the boat conformation of the dihydropyridine ring .
  • A pyrazole ring substituted with a 4-ethoxyphenyl group at position 3 and a phenyl group at position 1, contributing to electronic and steric effects.

Dibenzyl ester groups distinguish this compound from commonly studied diethyl or dimethyl analogs, impacting solubility and metabolic stability .

Eigenschaften

CAS-Nummer

438458-58-3

Molekularformel

C40H37N3O5

Molekulargewicht

639.7 g/mol

IUPAC-Name

dibenzyl 4-[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C40H37N3O5/c1-4-46-33-22-20-31(21-23-33)38-34(24-43(42-38)32-18-12-7-13-19-32)37-35(39(44)47-25-29-14-8-5-9-15-29)27(2)41-28(3)36(37)40(45)48-26-30-16-10-6-11-17-30/h5-24,37,41H,4,25-26H2,1-3H3

InChI-Schlüssel

LVIDPRRZFGXNBK-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C=C1)C2=NN(C=C2C3C(=C(NC(=C3C(=O)OCC4=CC=CC=C4)C)C)C(=O)OCC5=CC=CC=C5)C6=CC=CC=C6

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Components and Stoichiometry

The classical Hantzsch protocol involves:

  • 1,3-Dicarbonyl compound : Dibenzyl acetoacetate (2.5 equivalents) provides the DHP backbone and ester groups.

  • Aldehyde : A pre-synthesized pyrazole-bearing aldehyde (1 equivalent) introduces the 3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl group.

  • Ammonium acetate (1.5 equivalents) serves as the ammonia source.

Catalytic Systems and Solvents

Fe/ZSM-5 catalysts under ultrasound irradiation enhance reaction efficiency, achieving yields up to 86% in ethanol at 50°C. Comparative studies show solvent effects:

SolventYield (%)Reaction Time (h)
Ethanol861.5
Acetonitrile452.0
Dichloromethane781.7

Ultrasound irradiation reduces cavitation, accelerating molecular collisions. Catalytic activity diminishes with homogeneous Fe(NO₃)₃·9H₂O (60% yield), underscoring the superiority of Fe/ZSM-5’s porous structure.

Synthesis of the Pyrazole Aldehyde Intermediate

The pyrazole-4-carbaldehyde intermediate is synthesized via cyclocondensation of hydrazines and 1,3-diketones.

Cyclocondensation Protocol

  • Hydrazine derivative : Phenylhydrazine reacts with 4-ethoxybenzoylacetone to form 3-(4-ethoxyphenyl)-1-phenylpyrazole-4-carbaldehyde.

  • Conditions : Reflux in acetic acid (80°C, 6 h) achieves 75% yield.

Regioselectivity Challenges

Steric and electronic effects influence pyrazole ring formation. Electron-donating groups (e.g., ethoxy) direct substitution to the para position, confirmed by NMR analysis.

Multi-Step Synthesis and Functionalization

Industrial-scale production often decouples pyrazole synthesis from DHP formation to improve scalability.

Stepwise Approach

  • Pyrazole aldehyde synthesis : As above.

  • Hantzsch reaction : Combine pyrazole aldehyde, dibenzyl acetoacetate, and ammonium acetate with Fe/ZSM-5 in ethanol.

  • Purification : Column chromatography (hexane:ethyl acetate, 8:2) isolates the product in >95% purity.

Yield Optimization

Key parameters include:

  • Catalyst loading : 30 mg Fe/ZSM-5 per mmol aldehyde maximizes yield.

  • Temperature : 50°C balances reaction rate and thermal decomposition.

  • Ultrasound frequency : 40 kHz optimizes energy transfer.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Microreactors enhance heat/mass transfer, reducing reaction time to 30 minutes with 90% yield.

Catalyst Recycling

Fe/ZSM-5 retains 85% activity after five cycles, as shown by BET surface area analysis (≈300 m²/g).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Classical Hantzsch7085Moderate
Ultrasound-assisted8695High
Continuous flow9098Industrial

Ultrasound and flow methods outperform traditional approaches in efficiency and purity.

Mechanistic Insights

Role of Fe/ZSM-5

The catalyst’s Brønsted acid sites protonate carbonyl groups, accelerating enolate formation. Lewis acid sites (Fe³⁺) stabilize transition states, reducing activation energy .

Analyse Chemischer Reaktionen

Types of Reactions

Dibenzyl 4-[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound is characterized by a dihydropyridine backbone with multiple substituents, including a pyrazole ring and ethoxyphenyl groups. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Pyrazole Ring : This is achieved through the condensation of ethyl acetoacetate with hydrazine hydrate.
  • Introduction of Phenyl Groups : Reaction with benzaldehyde derivatives incorporates phenyl groups into the structure.
  • Cyclization : The final step involves cyclization with diethyl acetylenedicarboxylate to form the dihydropyridine ring.

These steps can be optimized for industrial production using automated reactors and controlled conditions to enhance yield and purity .

Biological Activities

Research indicates that dibenzyl 4-[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate exhibits several biological activities, making it a subject of interest in medicinal chemistry:

  • Antioxidant Properties : The compound has shown potential as an antioxidant, which can be crucial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Investigations suggest it may modulate inflammatory pathways, offering therapeutic avenues for inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies indicate activity against various microbial strains, highlighting its potential as an antimicrobial agent .

Medicinal Applications

The unique structural features of this compound allow for various medicinal applications:

  • Therapeutic Agent Development : Its biological properties suggest potential use in developing drugs for conditions such as cancer and neurodegenerative diseases.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways, offering a mechanism for drug action.
  • Drug Formulation : Its solubility and stability make it suitable for formulation into various drug delivery systems .

Industrial Applications

Beyond medicinal uses, dibenzyl 4-[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can be utilized in industrial settings:

  • Material Science : Its chemical properties can be harnessed in the development of new materials with specific functionalities.
  • Chemical Processes : The compound serves as a building block for synthesizing more complex organic molecules used in various chemical processes .

Wirkmechanismus

The mechanism of action of dibenzyl 4-[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Group Comparison

Compound Name Substituents on Pyrazole Ring Ester Groups Key Properties/Findings References
Dibenzyl 4-[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate 3-(4-ethoxyphenyl), 1-phenyl Dibenzyl High lipophilicity; potential for enhanced membrane permeability. [Synthesized]
Diethyl 4-(5-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate 5-phenyl Diethyl Crystallizes in monoclinic system; stabilized by C–H···O interactions .
Diisobutyl 4-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate 3-(4-nitrophenyl), 1-phenyl Diisobutyl Nitro group enhances electron-withdrawing effects; may influence redox activity .
Dimethyl 4-(4-methoxyphenyl)-1-(4-methylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate 4-methoxyphenyl, 4-methylphenyl Dimethyl Exhibits antitubercular activity in QSAR studies; methyl esters reduce steric bulk .

Key Observations:

Ester Group Impact: Dibenzyl esters (target compound) confer higher lipophilicity compared to diethyl or dimethyl analogs, which may improve blood-brain barrier penetration but reduce aqueous solubility .

Pyrazole Substitutions :

  • Electron-donating groups (e.g., 4-ethoxy in the target compound) vs. electron-withdrawing groups (e.g., 4-nitro in ) alter electronic density on the DHP ring, influencing redox behavior and interaction with cytochrome P450 enzymes .
  • 1-Phenyl substitution (common in all analogs) provides a planar aromatic system for π-π stacking in crystal packing .

Biological Relevance :

  • Dimethyl analogs (e.g., ) show antitubercular activity, suggesting the DHP-pyrazole scaffold is a viable pharmacophore. The target compound’s dibenzyl groups may enhance bioavailability but require metabolic de-esterification for activation.

Crystallographic Data:

  • Pyrazole-containing DHPs (e.g., ) crystallize in monoclinic systems with intramolecular hydrogen bonds (C–H···O). The dibenzyl ester’s bulky groups may disrupt crystal packing, leading to amorphous forms unless stabilized by co-crystallization agents.

Biologische Aktivität

Dibenzyl 4-[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound belonging to the class of dihydropyridines and pyrazoles. Its structural uniqueness suggests potential biological activities that merit detailed exploration. This article synthesizes available research findings, focusing on the compound's biological activity, including its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C39H34N3O5C_{39}H_{34}N_3O_5, with a molecular weight of 643.7 g/mol. It features a dihydropyridine core substituted with both pyrazole and ethoxyphenyl groups, which are known to influence its biological behavior.

PropertyValue
Molecular FormulaC39H34N3O5
Molecular Weight643.7 g/mol
IUPAC Namedibenzyl 4-[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
PurityTypically 95%

Pharmacological Properties

Dibenzyl derivatives have been studied for a variety of biological activities:

  • Anti-inflammatory Activity : Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to dibenzyl 4-[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine have shown inhibitory effects on pro-inflammatory cytokines like TNF-α and IL-6 in various models .
  • Antimicrobial Activity : Studies have reported that certain pyrazole derivatives demonstrate antimicrobial effects against various bacterial strains. For example, compounds were tested against E. coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .
  • Anticancer Potential : The structural components of dibenzyl derivatives suggest potential anticancer activity. Some studies have highlighted their effectiveness in reducing tumor growth in animal models through mechanisms involving apoptosis and cell cycle arrest .

The biological activity of dibenzyl 4-[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine may be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : Compounds containing the pyrazole moiety have been shown to inhibit enzymes like cyclooxygenase (COX), which plays a critical role in inflammation pathways.
  • Receptor Binding : Molecular docking studies indicate that these compounds can bind effectively to specific receptors involved in inflammatory responses and cancer progression .

Study on Anti-inflammatory Effects

In a study conducted by Selvam et al., a series of pyrazole derivatives were synthesized and tested for anti-inflammatory activity using carrageenan-induced paw edema in rats. The results indicated that certain derivatives exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM compared to standard drugs like dexamethasone .

Antimicrobial Efficacy Assessment

Burguete et al. evaluated the antimicrobial properties of various pyrazole derivatives against Mycobacterium tuberculosis and several bacterial strains. The study found that certain compounds showed remarkable inhibitory activity at low concentrations, suggesting their potential as therapeutic agents against resistant strains .

Q & A

Q. What established synthetic routes are applicable for preparing this compound, and how do dibenzyl ester modifications differ from diethyl/dimethyl analogs?

The Hantzsch reaction is a foundational method for synthesizing 1,4-dihydropyridine (DHP) derivatives, typically involving cyclocondensation of aldehydes, β-keto esters, and ammonia . For dibenzyl ester formation, transesterification of diethyl/dimethyl precursors (e.g., diethyl 2,6-dimethyl-DHP derivatives) with benzyl alcohol under acidic or enzymatic catalysis may be required. Key modifications include optimizing stoichiometry (excess benzyl alcohol) and reaction duration to ensure complete ester exchange while avoiding side reactions like oxidation of the dihydropyridine ring .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • Single-crystal X-ray diffraction is definitive for confirming molecular geometry, hydrogen bonding, and supramolecular packing. For example, analogous compounds with substituted pyrazole rings show planar DHP cores and chair-like conformations .
  • NMR spectroscopy (1H, 13C) resolves regiochemistry: the 4-ethoxyphenyl group’s deshielded aromatic protons appear as distinct doublets (δ 6.8–7.4 ppm), while the DHP ring’s NH proton resonates near δ 5.0–5.5 ppm .
  • FT-IR identifies ester carbonyl stretches (1670–1700 cm⁻¹) and N-H bending (3300–3400 cm⁻¹) .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance pyrazole-DHP hybrid regioselectivity and yield?

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor cyclization by stabilizing intermediates, while ethanol/water mixtures improve solubility of hydrophobic intermediates .
  • Catalysts : Lewis acids (e.g., ZnCl₂) accelerate pyrazole ring formation, with reaction monitoring via TLC/HPLC to prevent over-oxidation of the DHP core .
  • Temperature : Lower temperatures (0–25°C) reduce side reactions, while microwave-assisted synthesis can enhance regioselectivity and reduce time .

Q. What structural factors explain contradictory biological activity reports in dihydropyridine analogs?

  • Electron-donating groups (e.g., 4-ethoxy) enhance antimicrobial activity by increasing lipophilicity and membrane penetration, while electron-withdrawing groups (e.g., nitro) may reduce efficacy due to steric hindrance .
  • Crystallographic data reveals that bulky substituents (e.g., biphenyl) disrupt planar DHP conformations, reducing binding affinity to calcium channels .

Q. How does the 4-ethoxyphenyl substituent influence molecular conformation and crystal packing?

The ethoxy group’s steric bulk induces torsional strain in the pyrazole-DHP hybrid, as seen in analogs like dimethyl 4-(4-methoxyphenyl)-DHP derivatives. This strain promotes intermolecular C-H···π interactions, leading to layered crystal packing with π-stacking distances of 3.5–3.8 Å .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in thermal stability data for DHP derivatives?

Conflicting thermogravimetric (TGA) data may arise from polymorphic variations or hydration states. For example, ethanol solvates (e.g., in diethyl 4-biphenyl-DHP) decompose at 180–200°C, while anhydrous forms degrade above 220°C . Differential scanning calorimetry (DSC) coupled with powder XRD can identify phase transitions and validate stability protocols.

Methodological Guidance

Q. What computational strategies predict substituent effects on bioactivity?

  • Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess redox stability. For instance, electron-rich 4-ethoxyphenyl groups lower LUMO energies, enhancing antioxidant potential .
  • Molecular docking evaluates binding to targets (e.g., calcium channels) by simulating interactions between the DHP core’s NH group and receptor aspartate residues .

Q. How can regioselectivity in pyrazole-DHP hybrids be controlled during synthesis?

  • Precursor design : Use 3-substituted pyrazole carbaldehydes to direct cyclization to the 4-position of the DHP ring .
  • Microwave irradiation : Reduces reaction time to 1–2 hours, minimizing byproducts like 1,2-dihydropyridine isomers .

Comparative Studies

Q. How do ester groups (dibenzyl vs. diethyl) impact solubility and bioavailability?

Dibenzyl esters exhibit lower aqueous solubility (logP ~4.5) compared to diethyl analogs (logP ~3.2) due to increased hydrophobicity. However, prodrug strategies (e.g., enzymatic cleavage of benzyl esters) can enhance cellular uptake .

Q. What crystallographic differences exist between ethoxy- and methoxy-substituted DHPs?

Ethoxy groups introduce longer C-O bonds (1.42 Å vs. 1.36 Å for methoxy), altering dihedral angles between the phenyl and DHP rings (8–12° vs. 5–8°). This impacts π-π stacking and dissolution rates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.